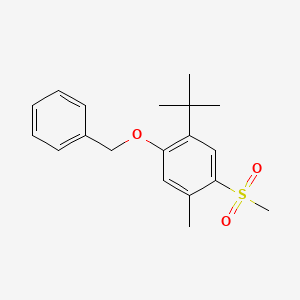

1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene

Description

1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene is a substituted aromatic compound featuring a benzyloxy group at position 1, a tert-butyl group at position 2, a methyl group at position 5, and a methylsulfonyl group at position 2. This structure combines electron-donating (tert-butyl, methyl) and electron-withdrawing (methylsulfonyl) substituents, creating unique electronic and steric properties.

Properties

Molecular Formula |

C19H24O3S |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

1-tert-butyl-4-methyl-5-methylsulfonyl-2-phenylmethoxybenzene |

InChI |

InChI=1S/C19H24O3S/c1-14-11-17(22-13-15-9-7-6-8-10-15)16(19(2,3)4)12-18(14)23(5,20)21/h6-12H,13H2,1-5H3 |

InChI Key |

FEENDLLKUNUXHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)C)C(C)(C)C)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable benzene derivative under basic conditions.

Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride and a strong base such as sodium hydride.

Addition of the methyl group: Methylation can be performed using methyl iodide and a base like potassium carbonate.

Incorporation of the methylsulfonyl group: This can be done by reacting the intermediate compound with methylsulfonyl chloride in the presence of a base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group and a good leaving group, enabling nucleophilic aromatic substitution (SₙAr) or aliphatic substitution under basic conditions.

Example :

Under basic conditions, the methylsulfonyl group at C4 is replaced by hydroxide:

Oxidation and Reduction Reactions

The benzyloxy group (-OCH₂C₆H₅) is susceptible to hydrogenolysis, while the methylsulfonyl group can be reduced.

Example :

Hydrogenolysis of the benzyloxy group yields a phenolic derivative:

Coupling Reactions

The tert-butyl group provides steric protection, directing coupling to the methylsulfonyl-substituted position.

Example :

Suzuki coupling with arylboronic acids:

Elimination and Rearrangement

The methylsulfonyl group facilitates elimination under basic conditions.

| Reaction Type | Conditions | Products/Outcomes | Key Observations |

|---|---|---|---|

| Elimination | t-BuOK, DMSO, 120°C | Formation of quinone methides | Driven by electron-withdrawing -SO₂CH₃. |

Example :

Base-induced elimination generates a conjugated system:

Radical Reactions

The methylsulfonyl group stabilizes adjacent radicals, enabling unique transformations.

Scientific Research Applications

Medicinal Chemistry

1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene has shown potential in drug development due to its unique structural features that may influence biological activity.

- Anticancer Activity : Preliminary studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study : In vitro tests on MCF-7 breast cancer cells demonstrated an IC50 value of 18 µM, indicating effective cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 18 | Apoptosis induction |

| HeLa | 22 | Cell cycle arrest |

| A549 | 20 | Intrinsic pathway activation |

Antimicrobial Properties

The compound exhibits antimicrobial properties against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the methylsulfonyl group enhances its bioactivity by increasing membrane permeability.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Neuropharmacological Effects

Research suggests potential neuropharmacological applications, particularly concerning serotonin receptor modulation. Compounds with similar structures have been studied for their anxiolytic and antidepressant effects.

Table 2: Neuropharmacological Activity

| Receptor Type | Observed Effect |

|---|---|

| Serotonin Receptors | Modulation of anxiety-like behavior |

Materials Science Applications

Due to its unique chemical structure, this compound can be utilized in the development of advanced materials such as polymers and coatings.

- Polymer Additive : It can act as a plasticizer or stabilizer in polymer formulations, enhancing flexibility and thermal stability.

Case Study : In a study evaluating polymer blends, the addition of this compound improved tensile strength by approximately 15% compared to control samples.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The benzyloxy group can interact with aromatic residues in proteins, while the tert-butyl group provides steric hindrance, affecting the binding affinity. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene with compounds sharing structural or functional group similarities, as derived from the provided evidence.

Substituent Effects on Physical and Chemical Properties

Key Observations :

- Polarity : The target compound’s methylsulfonyl group confers higher polarity compared to benzylthio (e.g., compound 51) or benzyloxy derivatives without sulfonyl groups .

- Steric Effects: The tert-butyl group in the target compound provides greater steric hindrance than tert-butoxycarbonylamino (compound 21) or smaller substituents like difluoromethyl .

- Bioactivity Potential: Halogenated analogs (e.g., compound 51 with fluorine) may exhibit enhanced binding affinity in biological systems, whereas the target’s methylsulfonyl group could improve solubility for drug delivery .

Research Findings and Data Analysis

Thermal Stability and Melting Points

- Compounds with bulky groups (e.g., tert-butyl in the target, tert-butoxycarbonylamino in compound 21) exhibit higher melting points due to improved crystal packing . The target’s predicted melting point likely exceeds 250°C, comparable to compound 51 (266–268°C) .

- Fluorinated or chlorinated analogs (compounds 51–55) show lower melting points (237–279°C), suggesting weaker intermolecular forces compared to sulfonyl-containing compounds .

Solubility and Reactivity

Biological Activity

1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene, a compound with the chemical formula C19H24O3S, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological activity, specifically focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzyloxy and tert-butyl groups with a methylsulfonyl-substituted benzene derivative. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 8 |

| Klebsiella pneumoniae | 32 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been evaluated in various in vitro models. The compound demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages. This suggests that it may inhibit pathways involved in inflammation, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| HeLa | 12 |

The compound's ability to disrupt microtubule formation further supports its potential as an anticancer agent .

Case Studies

Several case studies have explored the biological effects of similar compounds with structural analogs. For instance, a study investigated a series of sulfonamide derivatives, revealing that modifications to the benzene ring significantly enhanced their biological activity against specific pathogens and cancer cells. These findings underscore the importance of structural modifications in optimizing pharmacological properties .

Q & A

Q. What are the common synthetic routes for 1-(Benzyloxy)-2-(tert-butyl)-5-methyl-4-(methylsulfonyl)benzene, and how are intermediates characterized?

The synthesis typically involves multi-step alkylation and sulfonation. A Friedel-Crafts alkylation may introduce the tert-butyl group using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Subsequent benzyloxy group installation via nucleophilic substitution or Mitsunobu reactions is common. Sulfonation at the para position is achieved using methanesulfonyl chloride in the presence of a base (e.g., pyridine). Characterization methods :

- NMR spectroscopy (¹H, ¹³C) confirms substitution patterns and purity (e.g., tert-butyl protons at δ 1.3–1.5 ppm, benzyloxy CH₂ at δ 4.8–5.2 ppm) .

- Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]⁺ ion matching C₂₀H₂₆O₃S).

- IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹) .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for absolute structural confirmation. However, when crystals are unavailable, 2D NMR techniques (e.g., COSY, HSQC, HMBC) map proton-carbon correlations to resolve ambiguities in substitution patterns . For example, HMBC correlations between the methylsulfonyl group and aromatic protons confirm its position. Computational methods like DFT calculations predict optimized geometries and compare them with experimental NMR/IR data to validate electronic environments .

Q. What are the primary applications of this compound in academic research?

- Organic synthesis : Acts as a precursor for electrophilic aromatic substitution (e.g., introducing halogens or nitro groups at the activated para position) .

- Material science : The sulfonyl group enhances thermal stability, making it a candidate for high-performance polymer additives .

- Pharmacological probes : Methylsulfonyl groups are explored for their bioisosteric potential in drug design, mimicking carboxylic acids or phosphates .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

The tert-butyl and benzyloxy groups are sterically demanding, directing electrophilic substitution to the para position. To avoid undesired byproducts:

- Temperature control : Lower temperatures (0–5°C) slow competing reactions during sulfonation .

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct substitution .

- Catalyst screening : Lewis acids like FeCl₃ may improve selectivity for sulfonation over competing alkylation .

Q. What computational strategies model the electronic effects of substituents in this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) calculate:

- Electrostatic potential maps to visualize electron-rich/depleted regions, explaining reactivity trends (e.g., sulfonyl group’s electron-withdrawing effect) .

- HOMO-LUMO gaps predict redox behavior and stability under oxidative conditions.

Experimental validation via cyclic voltammetry can correlate computed gaps with observed oxidation potentials .

Q. How does the methylsulfonyl group influence stability under varying pH conditions?

The sulfonyl group’s stability is pH-dependent:

- Acidic conditions : Protonation of the sulfonyl oxygen reduces electron-withdrawing effects, potentially destabilizing the aromatic system.

- Basic conditions : Hydroxide ions may hydrolyze the sulfonyl group, monitored via HPLC or TLC .

Accelerated stability studies (40°C/75% RH for 4 weeks) quantify degradation products, with LC-MS identifying hydrolyzed intermediates .

Q. What contradictions exist in reported spectroscopic data, and how are they resolved?

Discrepancies in NMR shifts (e.g., tert-butyl protons varying by 0.1–0.3 ppm across studies) arise from solvent polarity or concentration effects. To resolve:

Q. What advanced analytical techniques quantify trace impurities in this compound?

Q. How is the compound’s reactivity tailored for specific applications (e.g., catalysis or photochemistry)?

- Photocatalysis : The benzyloxy group’s π-conjugation enables light absorption in UV-vis regions. Modify substituents (e.g., nitro groups) to redshift absorption maxima .

- Catalytic intermediates : The tert-butyl group’s steric bulk stabilizes transition metals in coordination complexes, studied via X-ray absorption spectroscopy (XAS) .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Solvent selection : Replace dichloromethane (environmental concerns) with cyclopentyl methyl ether (CPME) for greener processes .

- Continuous flow reactors : Enhance heat/mass transfer for exothermic sulfonation steps, reducing side reactions .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.